molecular formula C12H10N4 B2764927 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine CAS No. 93404-69-4

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

Cat. No. B2764927
CAS RN: 93404-69-4
M. Wt: 210.24
InChI Key: RWDMSXRQOHSDKA-UHFFFAOYSA-N
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Description

The compound “5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The naphthalen-1-yl group indicates the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between a terminal alkyne and an azide . The naphthalen-1-yl group can be introduced through various methods such as Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring attached to a naphthalene ring. The exact structure would depend on the positions of the substituents on the rings .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable and have good thermal and hydrolytic stability .

Scientific Research Applications

  • Nicotinic Acid Receptor Ligand 5-(Naphthalen-1-yl)nicotinic acid (5-NNA) bears structural similarity to nicotinic acid, a known ligand for nicotinic acid receptors (nAChRs) found in the nervous system. These receptors play a crucial role in various neurological functions, and their modulation is implicated in several diseases.
  • Organic Synthesis and Medicinal Chemistry

    • NTA derivatives have been explored as versatile chemical compounds in organic synthesis. Their unique structures and reactivity make them suitable for diverse applications in medicinal chemistry research .

    Material Science

    • Researchers have investigated NTA derivatives for potential use in material science. Their properties, such as solubility, stability, and electronic behavior, make them interesting candidates for novel materials .

    Fungicidal Activity

    • A derivative called N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) has been studied as a novel fungicide. Researchers explored its molecular mechanism of action and inhibition against the plant pathogen Rhizoctonia solani .

    Biological Activities

    • Naphthalene derivatives, including NTA, have exhibited a wide range of biological activities:
      • Anti-platelet aggregation : NTA derivatives could impact platelet function .

    Structural Elucidation and Biosynthesis

    • Researchers have isolated and characterized NTA derivatives from various sources, including plants, liverworts, fungi, and insects. The biosynthesis of these compounds remains an area of ongoing investigation .

Future Directions

The study of triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on exploring the potential applications of this compound in medicine, materials science, and other fields .

properties

IUPAC Name

5-naphthalen-1-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMSXRQOHSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

CAS RN

93404-69-4
Record name 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of N-aminoguanidine nitrate (2.74 g, 20 mmol) and anhydrous methanol (25 mL) cooled to 0° C. was added sodium methoxide solution (25% in methanol, 4.57 mL, 20 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min before methyl 1-naphthoate (0.93 g, 5 mmol) was added. The mixture was then stirred at 0° C. for 10 min, RT for 10 min, 70° C. for 22 hr, and 75° C. for 19 hr. The reaction mixture was cooled and diluted with 10 mL of water. Concentration under vacuum gave a slightly cloudy solution which was acidified to pH=3-4 with 3 N aqueous HCl solution. The solid obtained was filtered, washed with water, and triturated with ethanol to give 0.55 g (52% yield) of 5-(naphthalen-1-yl)-1H-1,2,4-triazol-3-amine as a yellow solid. (M+H)+=211.16.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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